molecular formula C14H8Cl4N2O3 B2975228 [2-(3,5-Dichloroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate CAS No. 721418-03-7

[2-(3,5-Dichloroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate

Cat. No.: B2975228
CAS No.: 721418-03-7
M. Wt: 394.03
InChI Key: KCHMGUIRPCNQME-UHFFFAOYSA-N
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Description

[2-(3,5-Dichloroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate is a synthetic organic compound characterized by the presence of both an aniline and a pyridine ring, each substituted with chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,5-Dichloroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate typically involves a multi-step process:

    Formation of the Aniline Derivative: The starting material, 3,5-dichloroaniline, is reacted with ethyl chloroformate to form the corresponding carbamate.

    Coupling with Pyridine Derivative: The carbamate is then coupled with 3,6-dichloropyridine-2-carboxylic acid under basic conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

    Final Product Formation: The intermediate product undergoes further purification and reaction steps to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields and purity. This might include:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Automated Synthesis: Using robotic systems to handle repetitive tasks and ensure consistency.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

[2-(3,5-Dichloroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: Due to the presence of chlorine atoms, which can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering its chemical properties.

    Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution Reactions: Yield substituted derivatives with different functional groups replacing the chlorine atoms.

    Oxidation Products: Include various oxidized forms depending on the extent of the reaction.

    Hydrolysis Products: Result in the formation of 3,6-dichloropyridine-2-carboxylic acid and the corresponding alcohol.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

    Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or resistance to degradation.

Biology and Medicine

    Drug Development: Due to its structural features, the compound is investigated for potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Biological Probes: Used in research to study enzyme interactions and cellular processes.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological systems.

    Chemical Manufacturing: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which [2-(3,5-Dichloroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate exerts its effects involves interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, preventing substrate access.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: Potential to intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloroaniline: Shares the aniline ring with chlorine substitutions but lacks the pyridine component.

    3,6-Dichloropyridine-2-carboxylic acid: Contains the pyridine ring with chlorine substitutions but lacks the aniline component.

Uniqueness

    Structural Complexity: The combination of aniline and pyridine rings with multiple chlorine substitutions makes [2-(3,5-Dichloroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate unique.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

[2-(3,5-dichloroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl4N2O3/c15-7-3-8(16)5-9(4-7)19-12(21)6-23-14(22)13-10(17)1-2-11(18)20-13/h1-5H,6H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHMGUIRPCNQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)C(=O)OCC(=O)NC2=CC(=CC(=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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